molecular formula C9H8ClFO3S B2980795 1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one CAS No. 1325306-51-1

1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one

Cat. No. B2980795
M. Wt: 250.67
InChI Key: FBWXCMJFRZFIBZ-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one , also known by its chemical formula C9H8ClFO3S , is a synthetic organic compound. Its molecular weight is approximately 250.67 g/mol . The compound features a sulfonyl group attached to a propanone (ketone) backbone, with chlorine and fluorine substituents on the phenyl ring. The presence of these functional groups suggests potential reactivity and biological activity.


Synthesis Analysis

The synthesis of 1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one involves strategic steps. Researchers have explored various tactical approaches to create pyrrole-containing analogs, and this compound falls within that category. While specific synthetic routes may vary, the core involves introducing the sulfonyl and fluorine-chlorine substituents onto the propanone scaffold. Further substitutions have led to derivatives with diverse properties, including antiviral activity .

properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)sulfonylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3S/c1-6(12)5-15(13,14)9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWXCMJFRZFIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one

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